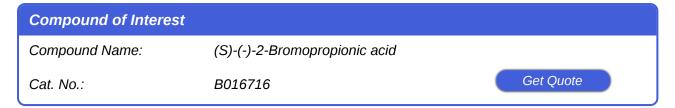


# (S)-(-)-2-Bromopropionic Acid: A Comprehensive Technical Guide for Chiral Synthesis

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**(S)-(-)-2-Bromopropionic acid** is a valuable chiral building block extensively utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its stereospecific nature makes it a crucial intermediate for the enantioselective synthesis of complex molecules, ensuring the desired biological activity and minimizing off-target effects. This technical guide provides an in-depth overview of its properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

### **Core Properties and Specifications**

**(S)-(-)-2-Bromopropionic acid** is a colorless to pale yellow liquid with a pungent odor.[1] Its physical and chemical properties are critical for its handling, storage, and application in various synthetic protocols.

#### **Physical and Chemical Properties**



Property	Value	Reference(s)
Molecular Formula	C₃H₅BrO₂	[2]
Molecular Weight	152.97 g/mol	[3]
CAS Number	32644-15-8	[2]
Appearance	Colorless to pale yellow, red or green clear liquid	[2][3]
Melting Point	-35 °C	[2]
Boiling Point	94 °C at 11 mmHg; 78 °C at 4 mmHg; 203 °C at 760 mmHg	[1][2]
Density	~1.70 g/mL at 20-25 °C	[1][2]
Refractive Index (n20/D)	~1.470 - 1.48	[2]
Optical Rotation ([α]20/D)	-25° to -29° (neat)	[2]
Solubility	Soluble in water and polar organic solvents	[1][4]

## **Safety and Handling**

**(S)-(-)-2-Bromopropionic acid** is classified as a corrosive and acutely toxic substance.[5] It causes severe skin burns and eye damage and is harmful if swallowed.[1][5]



Hazard Classification	GHS Pictograms & Signal Word	Precautionary Statements
Acute Toxicity, Oral (Category 4)	Danger	P260, P264, P270, P280, P301+P312, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Skin Corrosion (Category 1B)	Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. Store locked up.	
Eye Damage (Category 1)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.	_

## **Stereoselective Synthesis**

The primary method for producing enantiomerically pure (S)-(-)-2-Bromopropionic acid involves a stereospecific diazotization reaction of the readily available chiral amino acid, L-alanine ((S)-alanine). This method retains the stereochemistry at the  $\alpha$ -carbon.





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Fig. 1: Synthesis workflow for (S)-(-)-2-Bromopropionic acid from L-Alanine.

#### **Experimental Protocol: Synthesis from L-Alanine**

This protocol is based on the diazotization of L-alanine.[6][7]

#### Materials:

- L-Alanine
- Potassium bromide (KBr) or Sodium bromide (NaBr)
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO<sub>2</sub>)
- Water
- Diethyl ether (or other suitable extraction solvent)
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Ice

#### Procedure:

- Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve L-alanine and sodium bromide in water.[6] Cool the mixture to 0-5 °C in an ice bath.
- Acidification: Slowly add 48% hydrobromic acid to the cooled solution while maintaining the temperature below 5 °C.[7]
- Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the
  reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5
  °C. Vigorous stirring is essential to manage the evolution of nitrogen gas.[6][7]



- Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional hour, then allow it to slowly warm to room temperature.
- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volume).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous
  magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure
  using a rotary evaporator to yield the crude (S)-(-)-2-Bromopropionic acid as a pale yellow
  oil.[7]
- Purification: The product can be further purified by vacuum distillation.

### **Key Reactions and Applications**

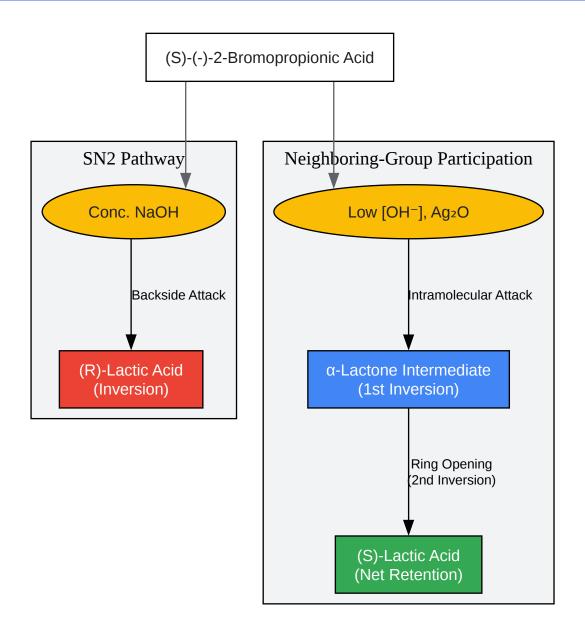
As a chiral building block, **(S)-(-)-2-Bromopropionic acid** is primarily used in nucleophilic substitution reactions where the stereocenter is either retained or inverted to build more complex chiral molecules.

### **Nucleophilic Substitution Reactions**

The reaction of (S)-(-)-2-bromopropanoic acid with nucleophiles, such as sodium hydroxide, can proceed via two distinct pathways, leading to products with either inverted or retained stereochemistry. The outcome is highly dependent on the reaction conditions.[8][9]

- S<sub>n</sub>2 Reaction (Inversion): Under high concentrations of a strong nucleophile (e.g., concentrated NaOH), a standard S<sub>n</sub>2 backside attack occurs. This results in an inversion of the stereochemical configuration, yielding (R)-2-hydroxypropanoic acid ((R)-lactic acid).[8][9]
- Neighboring-Group Participation (Retention): In the presence of a Lewis acid (e.g., Ag<sub>2</sub>O) and a low concentration of hydroxide, the reaction proceeds with overall retention of configuration.[8][9] The carboxylate group, formed in situ, acts as an internal nucleophile, first attacking the chiral center to displace the bromide via an intramolecular S<sub>n</sub>2 reaction (inversion). This forms a strained α-lactone intermediate. A subsequent S<sub>n</sub>2 attack by the external hydroxide nucleophile on the α-lactone opens the ring (a second inversion), resulting in the net retention of the original stereochemistry to form (S)-2-hydroxypropanoic acid ((S)-lactic acid).[10]





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**Fig. 2:** Stereochemical outcomes of nucleophilic substitution on **(S)-(-)-2-Bromopropionic** acid.

## **Applications in Synthesis**

The ability to control the stereochemical outcome makes this compound invaluable in the synthesis of a wide range of biologically active molecules.

• Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][11] For example, it is used to prepare structural analogs of the



antimitotic tripeptides known as hemiasterlins, which are potent antitumor agents.[12][13] It is also used in the synthesis of histopine, an amino acid derivative found in crown gall tumors.[14]

- Agrochemicals: The compound is utilized in the formulation of more effective and environmentally friendly herbicides and pesticides.[2]
- Biochemical Research: It is employed in studies of enzyme mechanisms and inhibition, helping to elucidate metabolic pathways.[2] The biotransformation of α-haloacids by enzymes like glutathione transferase zeta has been studied using this compound.[14]
- Polymer Chemistry: It can be used in the synthesis of specialized polymers and copolymers,
   where its incorporation can modify the material's properties.[11]

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